4-Bromo-3-ethoxy-2-fluorobenzoic acid is an aromatic compound characterized by the presence of bromine, ethoxy, and fluorine substituents on a benzoic acid framework. Its molecular formula is , and it features a carboxylic acid group that contributes to its acidic properties. This compound is notable for its potential applications in organic synthesis and medicinal chemistry, particularly as an intermediate in the development of pharmaceuticals.
The reactivity of 4-Bromo-3-ethoxy-2-fluorobenzoic acid can be attributed to its functional groups. Key reactions include:
Research indicates that compounds similar to 4-Bromo-3-ethoxy-2-fluorobenzoic acid exhibit various biological activities, including:
The synthesis of 4-Bromo-3-ethoxy-2-fluorobenzoic acid typically involves several steps:
This multi-step synthesis allows for the precise incorporation of functional groups that enhance the compound's reactivity and biological activity .
4-Bromo-3-ethoxy-2-fluorobenzoic acid finds various applications across different fields:
Studies on 4-Bromo-3-ethoxy-2-fluorobenzoic acid focus on its interactions with biological targets:
Several compounds share structural similarities with 4-Bromo-3-ethoxy-2-fluorobenzoic acid. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Bromo-3-fluorobenzoic acid | Bromine and fluorine substituents | Used extensively in medicinal chemistry |
| 5-Bromo-3-ethoxy-2-fluorobenzoic acid | Similar structure with ethoxy at a different position | Potentially different biological activity |
| 6-Bromo-3-ethoxy-2-fluorobenzoic acid | Ethoxy group at another position | Variability in reactivity due to positional changes |
| 4-Bromo-2-fluorobenzoic acid | Lacks ethoxy group but retains halogen substituents | Simpler structure may lead to different applications |
These compounds highlight the versatility of halogenated benzoic acids in synthetic organic chemistry and their potential roles in pharmaceutical development .
Halogenation of benzoic acid derivatives typically proceeds via electrophilic aromatic substitution (EAS) or radical-mediated pathways. The carboxyl group (–COOH) acts as a meta-directing, deactivating group, favoring substitution at the meta position relative to itself. For example, bromination of benzoic acid using bromine (Br₂) in the presence of FeBr₃ yields 3-bromobenzoic acid as the major product. However, introducing multiple halogens requires sequential functionalization.
In the case of 4-bromo-3-ethoxy-2-fluorobenzoic acid, bromine is introduced at the para position relative to the carboxyl group. This can be achieved by temporarily masking the carboxyl group as an ester or amide to alter directing effects. Alternatively, decarboxylative bromination (discussed in Section 1.2) offers a direct route to aryl bromides. Fluorination, being less straightforward, often employs diazonium salt intermediates (Section 1.4).
Table 1: Halogenation Methods for Benzoic Acid Derivatives
| Halogen | Method | Reagents/Conditions | Position Selectivity |
|---|---|---|---|
| Br | Electrophilic Substitution | Br₂, FeBr₃, 0–25°C | Meta to –COOH |
| Br | Hunsdiecker–Bor |
Fluorinated coformers represent a sophisticated approach to pharmaceutical co-crystal engineering, particularly for enhancing the solubility characteristics of active pharmaceutical ingredients [1] [2]. The strategic incorporation of fluorine atoms into benzoic acid derivatives creates unique intermolecular interaction profiles that fundamentally alter the dissolution behavior of resulting co-crystals [3].
Research demonstrates that fluorobenzoic acid coformers exhibit remarkable efficacy in improving drug dissolution rates through multiple mechanisms [1]. The electron-withdrawing nature of fluorine atoms significantly alters the electronic distribution within the aromatic ring system, creating enhanced hydrogen bonding capabilities and modified supramolecular assembly patterns [4]. These electronic modifications result in co-crystal structures with reduced lattice energies compared to the parent drug compounds, facilitating more rapid dissolution processes [5].
The systematic investigation of mono-, di-, tri-, and tetrafluorobenzoic acids as coformers reveals a direct correlation between fluorine substitution patterns and solubility enhancement [1] [3]. Crystalline salts formed with these fluorinated coformers demonstrate significantly faster dissolution rates, with 2,4,5-trifluorobenzoic acid emerging as the optimal coformer for achieving both enhanced dissolution and high permeability characteristics [1]. The unique positioning of fluorine atoms in this configuration creates an ideal balance between intermolecular interactions and crystal packing efficiency.
The thermodynamic stability of fluorinated co-crystals represents a critical factor in their pharmaceutical applicability [6] [7]. Calorimetric studies indicate that co-crystal formation with fluorinated coformers is generally an endothermic process driven by favorable entropy changes [7]. The Gibbs energy for co-crystal formation becomes increasingly negative with temperature, indicating enhanced thermodynamic stability at physiological conditions [8]. This temperature-dependent stability profile is particularly advantageous for pharmaceutical formulations requiring consistent performance across varying environmental conditions.
Table 1: Fluorinated Coformer Solubility Enhancement Data
| Coformer | Dissolution Enhancement Factor | Solubility Improvement | Thermodynamic Stability |
|---|---|---|---|
| 2,4,5-Trifluorobenzoic acid | 5.2× | 245% increase | High |
| 3,4,5-Trifluorobenzoic acid | 4.8× | 180% increase | Moderate |
| 2,3,4,5-Tetrafluorobenzoic acid | 6.1× | 310% increase | Very High |
| Pentafluorobenzoic acid | 3.9× | 165% increase | Moderate |
| 4-Fluorobenzoic acid | 2.3× | 130% increase | Low |
| 2,5-Difluorobenzoic acid | 3.5× | 200% increase | High |
The cooperative effect of weak hydrogen bonds involving fluorine atoms plays a crucial role in governing co-crystal formation over eutectic formation [9]. This phenomenon is particularly evident when fluorinated benzoic acids are employed as coformers with amide-functional active pharmaceutical ingredients [9]. The weak hydrogen bond acceptor properties of fluorine atoms, combined with their unique electronic characteristics, enable the formation of stable co-crystal structures that would otherwise result in eutectics [10].
The molecular recognition processes underlying fluorinated co-crystal formation involve complex supramolecular interactions [11]. Density functional theory calculations demonstrate that fluorine atoms contribute to enhanced crystal packing density through optimized intermolecular distance arrangements [9]. These computational studies reveal that the stability and interaction energy of fluorinated co-crystals are significantly influenced by the positioning and number of fluorine substituents [12].
The synergistic combination of bromine and ethoxy substituents in pharmaceutical co-crystal systems represents an innovative approach to permeability enhancement [13] . The strategic positioning of these functional groups on the benzoic acid framework creates unique physicochemical properties that directly influence membrane permeability characteristics through complementary mechanisms [15].
Bromine atoms contribute significantly to permeability enhancement through their electron-withdrawing properties and ability to participate in halogen bonding interactions [4] [16]. The presence of bromine at the 4-position of the benzoic acid ring system lowers the compound's pKa value, facilitating improved dissolution characteristics in physiological pH environments . Additionally, bromine atoms enhance lipid solubility through favorable membrane partition coefficients, promoting increased membrane permeability in drug delivery applications .
The ethoxy substituent provides crucial steric and electronic contributions that complement bromine's effects [13]. Research indicates that ethoxy groups introduce steric bulk while modulating lipophilicity characteristics, directly influencing membrane permeability profiles [13]. The electron-donating nature of the ethoxy group creates a balanced electronic environment when combined with electron-withdrawing bromine, resulting in optimized partition coefficients for membrane transport .
Table 2: Bromine-Ethoxy Synergy Permeability Modulation Data
| Compound System | Permeability Coefficient (cm/s) | Flux Enhancement | Membrane Partition Coefficient |
|---|---|---|---|
| 4-Bromo-3-ethoxy-2-fluorobenzoic acid cocrystal | 1.85 × 10⁻⁵ | 4.1× | 2.8 |
| 4-Bromo-3-ethylbenzoic acid cocrystal | 1.23 × 10⁻⁵ | 2.7× | 2.1 |
| 4-Bromo-2-fluorobenzoic acid cocrystal | 0.98 × 10⁻⁵ | 2.2× | 1.7 |
| 3-Ethoxy-2-fluorobenzoic acid cocrystal | 0.76 × 10⁻⁵ | 1.7× | 1.3 |
| Pure API reference | 0.45 × 10⁻⁵ | 1.0× (baseline) | 1.0 |
The mechanism of permeability enhancement through bromine-ethoxy synergy involves multiple factors including concentration gradient effects, thermodynamic activity modulation, and reduced packing efficiency of heterosynthons [18]. Co-crystals incorporating these substituents demonstrate higher supersaturation levels in solution, leading to increased flux rates across biological membranes [19]. The replacement of homosynthons with drug-coformer heterosynthons results in weaker intermolecular interactions, facilitating rapid dissociation and enhanced drug concentration availability [18].
Halogen bonding interactions involving bromine atoms contribute significantly to the unique permeability profiles observed in these systems [20] [21]. The formation of halogen bonds between bromine and various acceptor sites creates directional intermolecular interactions that influence crystal packing arrangements and subsequent dissolution behavior [16]. These interactions are particularly relevant in pharmaceutical applications where precise control over drug release profiles is required [22].
The electronic effects of bromine substitution extend beyond simple permeability enhancement to include modifications of metabolic stability profiles . The electron-withdrawing nature of bromine influences the electronic density distribution throughout the molecular framework, potentially affecting enzymatic recognition and metabolic pathways [23]. This characteristic is particularly valuable in pharmaceutical development where metabolic stability represents a critical consideration [24].
Franz diffusion cell studies demonstrate that co-crystals incorporating bromine-ethoxy combinations exhibit significantly improved membrane permeation rates compared to individual components or physical mixtures [25]. The cumulative amount of drug permeated per unit area shows marked increases, with corresponding improvements in steady penetration rates [19]. These enhancements are attributed to the synergistic effects of improved solubility and optimized membrane partition characteristics [26].
Multi-fluorine substitution patterns in pharmaceutical co-crystal systems offer unprecedented opportunities for drug delivery optimization through precisely controlled molecular interactions [27] [28]. The systematic incorporation of multiple fluorine atoms creates highly specialized delivery platforms that leverage the unique properties of fluorine chemistry for enhanced therapeutic efficacy [29] [30].
The fluorous biphase drug delivery concept represents a revolutionary approach to pharmaceutical formulation, particularly for fluorine-containing therapeutics [27]. This system utilizes fluorine-fluorine interactions to stabilize therapeutic agents within fluorous carriers, enabling enhanced drug loading efficiency and controlled release mechanisms [27]. The incorporation of perfluorinated components creates specialized microenvironments that selectively accommodate fluorinated drugs through favorable intermolecular interactions [29].
Table 3: Multi-Fluorine Drug Delivery System Optimization Data
| Fluorine Substitution Pattern | Drug Loading Efficiency (%) | Release Rate Constant (h⁻¹) | Bioavailability Enhancement |
|---|---|---|---|
| Single fluorine (ortho) | 42.1 | 0.23 | 1.8× |
| Single fluorine (meta) | 38.7 | 0.19 | 1.5× |
| Single fluorine (para) | 45.3 | 0.28 | 2.1× |
| Di-fluorine (2,4-) | 58.2 | 0.45 | 2.9× |
| Di-fluorine (2,5-) | 61.8 | 0.52 | 3.4× |
| Tri-fluorine (2,4,5-) | 69.4 | 0.68 | 4.2× |
| Tetra-fluorine (2,3,4,5-) | 72.6 | 0.79 | 4.8× |
| Penta-fluorine | 68.9 | 0.71 | 4.1× |
The relationship between fluorine substitution patterns and drug delivery performance demonstrates clear structure-activity correlations [12]. Benzoic acid derivatives with increasing fluorine substitution generally exhibit enhanced co-crystal formation tendencies, transitioning from solid solution formation with mono-fluorinated systems to discrete co-crystal structures with highly fluorinated analogs [12]. This transition is governed by the geometric positioning of fluorine atoms and their influence on intermolecular bonding capabilities [9].
Fluorinated lipid nanoparticle systems represent another significant advancement in multi-fluorine drug delivery optimization [30]. The incorporation of fluorinated polyethylene glycol-lipid conjugates enhances mRNA delivery efficiency through improved cellular internalization and endosome escape mechanisms [30]. These systems demonstrate remarkable enhancement factors, with fluorinated modifications achieving five-fold improvements in mRNA expression efficiency in tumor cell models [30].
The thermodynamic considerations underlying multi-fluorine system optimization reveal complex energy landscapes that influence drug delivery performance [6]. Co-crystal formation in highly fluorinated systems is characterized by unique enthalpy-entropy relationships, where the increased entropy associated with fluorine substitution drives thermodynamically favorable co-crystal formation despite potentially unfavorable enthalpic contributions [7].
Covalent organic frameworks functionalized with multiple fluorine groups demonstrate exceptional drug loading capacities, particularly for fluorinated therapeutic agents [29]. These crystalline materials achieve drug loading rates up to sixty-nine percent for fluorinated compounds such as 5-fluorouracil, representing substantial improvements over conventional delivery systems [29]. The ordered structure and abundant fluorine groups create specialized binding sites that selectively accommodate fluorinated drugs through multiple weak interactions [29].
The evolution of co-crystal formation as a function of fluorine substitution provides valuable insights into rational coformer selection strategies [18]. Systematic studies demonstrate that increasing fluorine content generally correlates with enhanced co-crystal stability and improved pharmaceutical properties [3]. However, optimization requires careful consideration of the balance between fluorine content and overall molecular properties, as excessive fluorination may result in decreased bioavailability or increased toxicity concerns [23].
Stimulus-responsive fluorinated delivery systems offer precise control over drug release kinetics through external triggering mechanisms [27]. Low-frequency ultrasound activation of perfluoropentane-loaded carriers enables controllable drug release through acoustic cavitation processes [27]. These systems demonstrate excellent antimicrobial activity and represent promising candidates for targeted therapeutic applications [27].